3-Methoxymethoxy-2-tributylstannylpyridine

Descripción general

Descripción

3-Methoxymethoxy-2-tributylstannylpyridine is a chemical compound with the molecular formula C18H33NOSn. It is a pyridine derivative that contains a methoxymethoxy group and a tributylstannyl group. This compound is primarily used in organic synthesis, particularly in the field of medicinal chemistry and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxymethoxy-2-tributylstannylpyridine typically involves the stannylation of a pyridine derivative. One common method is the reaction of 3-methoxymethoxypyridine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux for several hours to ensure complete stannylation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3-Methoxymethoxy-2-tributylstannylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through palladium-catalyzed cross-coupling reactions, such as the Stille coupling.

Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions to facilitate the substitution of the tributylstannyl group.

Oxidizing Agents: Potassium permanganate, chromium trioxide, and other oxidizing agents are used to oxidize the methoxymethoxy group.

Reducing Agents: Lithium aluminum hydride and other reducing agents are used to reduce the pyridine ring.

Major Products

Substitution Products: Various substituted pyridine derivatives depending on the nature of the substituent introduced.

Oxidation Products: Aldehydes or carboxylic acids derived from the oxidation of the methoxymethoxy group.

Reduction Products: Piperidine derivatives formed by the reduction of the pyridine ring.

Aplicaciones Científicas De Investigación

3-Methoxymethoxy-2-tributylstannylpyridine has several applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Material Science: Employed in the development of novel materials with specific electronic and optical properties.

Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules, including natural products and polymers.

Biological Research: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mecanismo De Acción

The mechanism of action of 3-Methoxymethoxy-2-tributylstannylpyridine is primarily related to its ability to participate in various chemical reactions. The tributylstannyl group acts as a leaving group in substitution reactions, facilitating the introduction of other functional groups. The methoxymethoxy group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological targets. The pyridine ring can also engage in π-π interactions with aromatic residues in proteins, influencing their function.

Comparación Con Compuestos Similares

Similar Compounds

3-Methoxy-2-tributylstannylpyridine: Lacks the methoxymethoxy group but has similar stannylation properties.

2-Tributylstannylpyridine: A simpler derivative with only the tributylstannyl group attached to the pyridine ring.

3-Methoxymethoxy-2-trimethylstannylpyridine: Contains a trimethylstannyl group instead of a tributylstannyl group, affecting its reactivity and steric properties.

Uniqueness

3-Methoxymethoxy-2-tributylstannylpyridine is unique due to the presence of both the methoxymethoxy and tributylstannyl groups. This combination allows for versatile chemical modifications and makes it a valuable intermediate in organic synthesis. The methoxymethoxy group provides additional functionalization options, while the tributylstannyl group facilitates cross-coupling reactions, enhancing its utility in medicinal chemistry and material science.

Actividad Biológica

3-Methoxymethoxy-2-tributylstannylpyridine (CAS No. 405137-20-4) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and material science. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

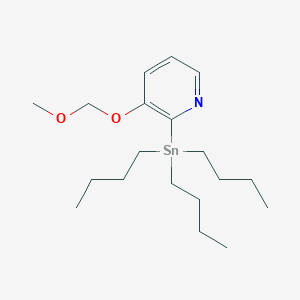

The compound features a pyridine ring substituted with a methoxymethoxy group and a tributylstannyl moiety. The structural formula can be represented as follows:

This unique structure allows it to participate in various chemical reactions, which can influence its biological activity.

The biological activity of this compound is primarily attributed to:

- Chemical Reactivity : The tributylstannyl group can act as a leaving group in nucleophilic substitution reactions, facilitating the introduction of other functional groups into biological targets.

- Oxidation and Reduction : The methoxymethoxy group may undergo oxidation or reduction, generating reactive intermediates that interact with cellular components.

- Molecular Interactions : The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function and activity .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing significant bacteriostatic effects comparable to established antibiotics .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Staphylococcus aureus | 1.5 µg/mL | Strong inhibition of growth |

| Escherichia coli | 2.0 µg/mL | Moderate inhibition |

| Pseudomonas aeruginosa | 1.0 µg/mL | Effective against biofilm formation |

Cytotoxicity

In vitro studies have demonstrated that this compound possesses cytotoxic effects on tumor cell lines. The cytotoxicity was assessed using various human cancer cell lines, showing selective toxicity towards cancer cells while sparing normal cells .

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | High cytotoxicity |

| HeLa (Cervical Cancer) | 15 | Moderate cytotoxicity |

| A549 (Lung Cancer) | 12 | High selectivity for cancer cells |

Case Studies

- Anticancer Activity : A study investigated the effect of this compound on MCF-7 cells, revealing that it induced apoptosis through the activation of caspase enzymes. This process was confirmed through flow cytometry analysis, which showed increased levels of apoptotic markers .

- Antimicrobial Efficacy : In another study focusing on biofilm-forming bacteria, the compound was tested against Staphylococcus epidermidis. Results indicated a significant reduction in biofilm formation at concentrations lower than those required to inhibit bacterial growth, highlighting its potential as an antibiofilm agent .

Propiedades

IUPAC Name |

tributyl-[3-(methoxymethoxy)pyridin-2-yl]stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8NO2.3C4H9.Sn/c1-9-6-10-7-3-2-4-8-5-7;3*1-3-4-2;/h2-4H,6H2,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMHIWOYDLZDLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C=CC=N1)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35NO2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80478586 | |

| Record name | 3-Methoxymethoxy-2-tributylstannylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80478586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405137-20-4 | |

| Record name | 3-Methoxymethoxy-2-tributylstannylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80478586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.